molecular formula C7H15ClN2O B1405763 (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride CAS No. 1449131-16-1

(R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride

Cat. No. B1405763
M. Wt: 178.66 g/mol
InChI Key: RHWNZZNQNPTFDG-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride, also known as (R)-1-azetidinol hydrochloride, is an important chiral intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. It is a chiral compound, meaning it has two enantiomers, or mirror images of the same molecule. It is a versatile building block for the synthesis of a variety of compounds, and has been used in the synthesis of several drugs, including antibiotics, anti-cancer drugs, and anti-inflammatory drugs. In addition, (R)-1-azetidinol hydrochloride has been used as a chiral resolving agent for the synthesis of several other chiral compounds, and has been used in the synthesis of agrochemicals.

Scientific Research Applications

Synthesis and Chemical Properties

  • Stereoselective Synthesis : The compound plays a role in the stereoselective synthesis of azetidines and pyrrolidines, where base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes leads to the formation of pyrrolidin-3-ols and 2-(hydroxymethyl)azetidines under specific reaction conditions. This synthesis pathway is significant for creating structurally precise molecules for various applications in chemistry and pharmacology (Medjahdi et al., 2009).

  • Ring Expansion and Functionalization : The compound is involved in the ring expansion of 2-(α-hydroxyalkyl)azetidines to functionalized pyrrolidines. This process involves stereospecific rearrangement and can incorporate added nucleophiles, leading to diverse pyrrolidine structures (Durrat et al., 2008).

  • Synthesis of 1′-aza-C-nucleosides : (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride is used in the synthesis of pyrimidine 1′-aza-C-nucleosides, demonstrating its importance in the development of novel nucleoside analogs, which have potential therapeutic applications (Filichev & Pedersen, 2001).

  • Biological Screening with Zebrafish Embryo Assay : Azetidine derivatives, including those related to (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride, have been screened for biological effects using a zebrafish embryo developmental assay. This demonstrates the utility of the compound in early-stage drug discovery and developmental biology research (Feula et al., 2013).

  • Cycloaddition Studies : Research on the cycloaddition of N-methyl azomethine ylide with nitropropenes, involving pyrrolidine structures similar to those derived from (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride, contributes to the understanding of polar nature reactions and the synthesis of functionalized pyrrolidines (Żmigrodzka et al., 2022).

  • Synthesis of Azetidines and Pyrrolidines for Medicinal Chemistry : This compound is also important in the synthesis of azetidines and pyrrolidines for applications in medicinal chemistry and organocatalysis, demonstrating its versatility in drug discovery and synthetic chemistry (Feula, 2013).

properties

IUPAC Name

(3R)-1-(azetidin-3-yl)pyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c10-7-1-2-9(5-7)6-3-8-4-6;/h6-8,10H,1-5H2;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWNZZNQNPTFDG-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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